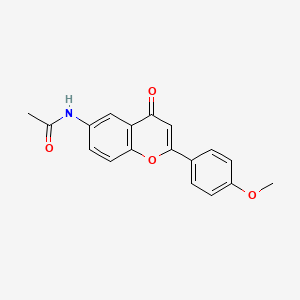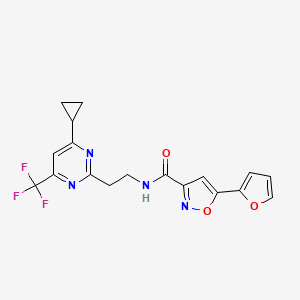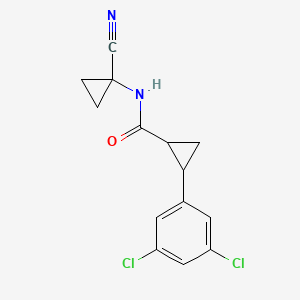
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenyl ring
作用机制
Target of Action
The primary targets of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide are Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It is known to interact with its targets, potentially influencing their enzymatic activity .
Biochemical Pathways
It is known that aralkylamine dehydrogenase is involved in the metabolism of aralkylamines, so this compound may influence related metabolic pathways .
Result of Action
Given its interaction with aralkylamine dehydrogenase, it may influence the metabolism of aralkylamines . .
生化分析
Biochemical Properties
The biochemical properties of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide are intriguing. It has been identified as a promising inhibitor of EGFR and VEGFR-2, two enzymes that play crucial roles in the progression of triple-negative breast cancer (TNBC) . The compound interacts with these enzymes, potentially inhibiting their activity and thus affecting the biochemical reactions they are involved in .
Cellular Effects
This compound has significant effects on various types of cells. In the context of TNBC, it influences cell function by potentially inhibiting the activity of EGFR and VEGFR-2 . These enzymes are associated with the progression of TNBC, and their inhibition could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically EGFR and VEGFR-2 . By binding to these enzymes, the compound may inhibit their activity, leading to changes in gene expression and potentially slowing the progression of TNBC .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound shows strong electronic characteristics and meets the ADMET and drug-likeness requirements
Metabolic Pathways
Given its potential interactions with EGFR and VEGFR-2, it is likely that the compound is involved in pathways related to these enzymes .
准备方法
The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with chromone derivatives under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
For instance, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, resulting in a variety of derivatives with potentially unique properties.
科学研究应用
In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their diverse biological activities .
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Studies have indicated its efficacy in inhibiting specific enzymes and receptors, making it a candidate for drug development, particularly in the treatment of cancer and other diseases . Additionally, its unique structure allows for the exploration of its interactions with biological macromolecules, providing insights into its mechanism of action.
相似化合物的比较
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetamide can be compared to other phenylacetamide derivatives, such as N-(4-methoxyphenyl)acetamide and N-(2-methoxyphenyl)acetamide . While these compounds share a similar core structure, the presence of different substituents and functional groups can significantly influence their chemical properties and biological activities.
For example, N-(4-methoxyphenyl)acetamide is known for its analgesic and antipyretic properties, whereas N-(2-methoxyphenyl)acetamide has been studied for its potential use as an anti-inflammatory agent . The unique structure of this compound, particularly the chromone moiety, sets it apart from these compounds and contributes to its distinct biological activities.
Conclusion
This compound is a compound of significant interest due to its diverse applications in scientific research Its unique structure and ability to undergo various chemical reactions make it a valuable precursor for the synthesis of novel compounds Additionally, its potential therapeutic applications, particularly in cancer treatment, highlight its importance in the field of medicine
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)19-13-5-8-17-15(9-13)16(21)10-18(23-17)12-3-6-14(22-2)7-4-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTGSNDKQDXXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-bromophenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2762514.png)
![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)
![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)


![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2762522.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2762523.png)
![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)
![N-(cyclopropylmethyl)-2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]-N-[(6-methylpyridin-3-yl)methyl]acetamide](/img/structure/B2762529.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762530.png)
![1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2762531.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2762535.png)
